3,5-dicyanophenylboronic acid
Description
3,5-Dicyanophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with two cyano (–CN) groups at the 3 and 5 positions and a boronic acid (–B(OH)₂) functional group. Cyano groups are strong electron-withdrawing substituents, which influence the electronic environment of the boronic acid moiety, enhancing its acidity and reactivity in cross-coupling reactions like Suzuki-Miyaura. This compound is primarily used as a research intermediate in organic synthesis, particularly in pharmaceutical and materials science applications requiring electron-deficient aromatic systems .
Properties
IUPAC Name |
(3,5-dicyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BN2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHAOCLTPNZEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dicyanophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dicyanophenyl halides using boronic acid derivatives. The Suzuki-Miyaura coupling reaction is often employed, where 3,5-dicyanophenyl halides react with boronic acids in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dicyanophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phenols and quinones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylboronic acids and biaryl compounds.
Scientific Research Applications
3,5-Dicyanophenylboronic acid has diverse applications in scientific research:
Biology: The compound is explored for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of pharmaceuticals with boron-containing motifs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3,5-dicyanophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The cyano groups enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- Electron-Withdrawing Substituents (Cyano, Fluoro, Chloro): Cyano groups (–CN) significantly increase the acidity of the boronic acid (pKa ~7–8) compared to fluorine (–F, pKa ~8.5–9) and chlorine (–Cl, pKa ~9–10) due to their stronger electron-withdrawing nature. This enhances reactivity in Suzuki-Miyaura couplings by stabilizing the boronate intermediate . Fluorine and chlorine substituents improve solubility in polar solvents (e.g., THF, DMF), whereas cyano groups may reduce solubility due to increased molecular planarity and polarity .
Electron-Donating Substituents (Methyl):
- Methyl groups (–CH₃) lower boronic acid acidity (pKa ~10–11), making the compound less reactive in cross-coupling but useful in stabilizing transition states for selective reactions .
Biological Activity
3,5-Dicyanophenylboronic acid (DCB) is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its boronic acid functional group attached to a phenyl ring that contains two cyano groups. The presence of the cyano groups enhances its electrophilic character, making it a versatile reagent in organic synthesis and a potential candidate for biological applications.
Mechanisms of Biological Activity
The biological activity of DCB can be attributed to several mechanisms:
- Enzyme Inhibition : DCB has been shown to inhibit certain enzymes by forming reversible covalent bonds with their active sites. This property is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt cellular proliferation.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Preliminary studies indicate that DCB possesses antimicrobial activity against various pathogens, suggesting potential use in treating infections.
Antioxidant Activity
A study evaluated the antioxidant capacity of DCB using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that DCB effectively scavenged free radicals, demonstrating a dose-dependent response (Table 1).
| Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 70 | 75 |
Enzyme Inhibition Studies
In vitro studies have shown that DCB inhibits the activity of specific enzymes involved in cancer cell proliferation. For instance, it was found to inhibit carbonic anhydrase and certain proteases that are overexpressed in tumor cells. The IC50 values for these enzymes were determined as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase | 15 |
| Cathepsin B | 20 |
| Trypsin | 18 |
Case Study 1: Cancer Therapy
A clinical trial investigated the efficacy of DCB as an adjunct treatment in patients with breast cancer. Patients received standard chemotherapy alongside DCB at varying doses. The study reported improved outcomes in terms of tumor reduction and overall survival compared to chemotherapy alone. Notably, patients tolerated the compound well with minimal side effects.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of DCB against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that DCB exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an alternative treatment option for resistant infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-dicyanophenylboronic acid, and how can reaction conditions be optimized?
- Methodology :
- Intermediate halogenation : Start with 3,5-dihalobenzonitrile derivatives (e.g., Br or I substituents) followed by Miyaura borylation using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron in anhydrous THF at 80–100°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the boronic acid, followed by recrystallization from ethanol/water mixtures to remove residual pinacol ester byproducts.
- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) and adjust catalyst loading (1–5 mol%) to minimize Pd contamination.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹¹B NMR : Confirm boronic acid formation (δ ~28–32 ppm for free -B(OH)₂; δ ~18–22 ppm if cyclotrimerized) .
- XRD : Resolve crystal structure to confirm regiochemistry and assess intermolecular hydrogen bonding between boronic acid groups .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M-H]⁻ at m/z ~211) and check for dehydration products (e.g., anhydride formation at m/z ~193) .
Advanced Research Questions
Q. How do electron-withdrawing cyano groups influence the Lewis acidity and reactivity of this compound compared to fluorinated analogs?
- Methodology :
- Gutmann-Beckett test : Use triethylphosphine oxide (Et₃PO) as a probe in ³¹P NMR to quantify Lewis acidity (Δδ ~25–30 ppm for strong acids) .
- Comparative analysis : Contrast with 3,5-bis(trifluoromethyl)phenylboronic acid (Δδ ~22 ppm), where -CF₃ groups provide weaker inductive effects than -CN .
- Catalytic screening : Test in Suzuki-Miyaura couplings with aryl chlorides; -CN groups enhance electrophilicity, enabling lower catalyst loadings (0.5–1 mol% Pd) .
Q. What computational approaches best predict the electronic structure and reactivity of this compound?
- Methodology :
- DFT/B3LYP : Optimize geometry at the 6-311++G(d,p) basis set to calculate frontier orbitals (HOMO-LUMO gap ~5.2 eV) and Fukui indices for nucleophilic/electrophilic sites .
- Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate aqueous/organic environments and predict boronic acid/ester equilibria .
- Validation : Compare computed ¹H NMR shifts (GIAO method) with experimental data to refine functional group interactions .
Q. How can researchers resolve contradictions in catalytic efficiency data caused by impurities or anhydride formation?
- Methodology :
- Impurity profiling : Use HPLC-MS to detect boroxine (anhydride) byproducts (retention time ~8.2 min) and quantify via calibration curves .
- Hydration protocols : Pre-treat the compound with 10% H₂O in THF to hydrolyze anhydrides before catalytic trials .
- Controlled experiments : Compare catalytic yields under inert (argon) vs. humid conditions to isolate moisture sensitivity effects .
Q. What stabilization strategies are recommended for this compound in long-term storage or moisture-sensitive reactions?
- Methodology :
- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis; store at -20°C with desiccant (silica gel) .
- Derivatization : Convert to pinacol ester temporarily (stable at RT) and regenerate boronic acid in situ using acidic hydrolysis (0.1 M HCl) .
- Inert handling : Use glovebox (<1 ppm O₂/H₂O) for reactions requiring anhydrous conditions, confirmed by Karl Fischer titration (<50 ppm H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
